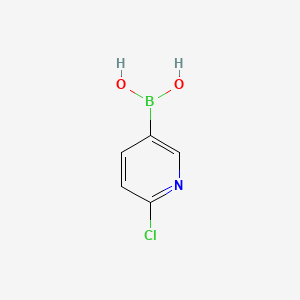

2,6-Dimethoxyisonicotinaldehyde

Übersicht

Beschreibung

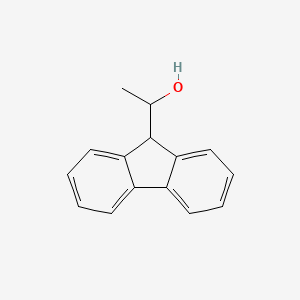

2,6-Dimethoxyisonicotinaldehyde (DMIN) is an organic compound with the molecular formula C8H8O3. It is a colorless liquid that is soluble in water, ethanol, and diethyl ether. DMIN has a wide range of applications in organic synthesis, biochemistry, and medicine. It has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. DMIN is also used in the production of fragrances and flavorings.

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis and Natural Product Chemistry .

Summary of the Application

2,6-Dimethoxyisonicotinaldehyde is used in the total synthesis and structural revision of a series of 2,6-dideoxyglycosides from folk medicinal plants Ecdysanthera rosea and Chonemorpha megacalyx .

Methods of Application or Experimental Procedures

The synthesis involves the use of gold(I)-catalyzed glycosylation methods for the synthesis of various 2-deoxy-β-pyranosidic linkages . This lays a foundation via nuclear magnetic resonance data mapping to identify these sugar units which occur promiscuously in the present and other natural glycosides .

Results or Outcomes

Some synthetic natural compounds and their isomers have shown promising anticancer, immunosuppressive, anti-inflammatory, and anti-Zika virus activities .

2. Enzymatic Catalysis by Laccases

Specific Scientific Field

This application is in the field of Biochemistry , specifically in Enzyme Catalysis .

Summary of the Application

2,6-Dimethoxyphenol (DMP) is used as a substrate in the enzymatic catalysis by laccases .

Methods of Application or Experimental Procedures

The reactions of DMP in various organic solvents catalyzed by Rhus laccase (RL) and immobilized RL on chitosan were studied .

Results or Outcomes

The study resulted in the characterization of the catalyzed products of 2,6-Dimethoxyphenol .

3. Heterocyclic Building Blocks

Specific Scientific Field

This application falls under the field of Chemistry , specifically Heterocyclic Chemistry .

Summary of the Application

2,6-Dimethoxyisonicotinaldehyde is used as a building block in the synthesis of various heterocyclic compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the target heterocyclic compound .

Results or Outcomes

The outcomes of these syntheses are diverse heterocyclic compounds that can be used in various applications, including drug discovery and material science .

4. Plant Disease Resistance

Specific Scientific Field

This application is in the field of Agriculture and Plant Pathology .

Summary of the Application

Derivatives of 2,6-dichloroisonicotinic acid, a compound similar to 2,6-Dimethoxyisonicotinaldehyde, have been studied for their potential to induce plants’ natural immune system .

Methods of Application or Experimental Procedures

The study involved the preparation, characterization, and testing of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinaldehyde . The plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Results or Outcomes

The results showed that these compounds could potentially be used as elicitors to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

5. Controlling the Polymorphic Outcome of Crystallization

Specific Scientific Field

This application falls under the field of Chemistry , specifically Crystallography .

Summary of the Application

2,6-Dimethoxybenzoic acid, a compound similar to 2,6-Dimethoxyisonicotinaldehyde, was used as a model substance to investigate the use of additives to control the polymorphic outcome of crystallization .

Methods of Application or Experimental Procedures

The study involved the use of different additives to control the crystallization of 2,6-Dimethoxybenzoic acid, which exists as three polymorphs . The effect of additives such as polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) on the thermodynamic stability and solvent-mediated phase transition (SMPT) kinetics was evaluated .

Results or Outcomes

The study showed that HPC and PEG have the potential to favor the formation of a specific polymorph in crystallization from water .

6. Stomata Opening Inhibitors

Specific Scientific Field

This application is in the field of Agriculture and Plant Physiology .

Summary of the Application

2,6-Dihalopurines, a class of compounds related to 2,6-Dimethoxyisonicotinaldehyde, have been discovered as stomata opening inhibitors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the target plant species .

Results or Outcomes

The results showed that these compounds could potentially be used to control the opening of stomata, thereby regulating the water loss and gas exchange in plants .

Safety And Hazards

The safety data sheet for 2,6-Dimethoxyisonicotinaldehyde provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFYKYAJHFLXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376653 | |

| Record name | 2,6-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxyisonicotinaldehyde | |

CAS RN |

52606-01-6 | |

| Record name | 2,6-Dimethoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)